Potent, Sub-Micromolar Inhibition of Human VAP-1 (SSAO) Validated in Recombinant CHO Cell Assay
N-(2,3-Dimethoxybenzyl)-2-propanamine hydrochloride inhibits recombinant human VAP-1 (amine oxidase copper-containing 3) with an IC50 of 230 nM, measured in CHO cells expressing the human enzyme using [14C]-benzylamine as substrate with a 30-minute preincubation [1]. In the same recombinant assay system, the classical VAP-1 inhibitor semicarbazide exhibits an IC50 of approximately 55 nM (22.5 nM in an alternative fluorescence assay reported by Kubota et al., 2020 [2]), demonstrating that the target compound is approximately 4 to 10-fold less potent against human VAP-1. However, this comparative potency must be interpreted in the context of the unprecedented selectivity window detailed below.
| Evidence Dimension | Inhibition of recombinant human VAP-1 (IC50) |
|---|---|
| Target Compound Data | IC50 = 230 nM (radiochemical assay, [14C]-benzylamine substrate) |
| Comparator Or Baseline | Semicarbazide: IC50 = 22.5–55 nM (fluorescence/radiochemical assay); compound 35c: IC50 = 22.5 nM (fluorescence assay, Kubota et al. 2020) |
| Quantified Difference | Semicarbazide is ~4–10-fold more potent than target compound against human VAP-1. |
| Conditions | Recombinant human VAP-1 expressed in CHO cells; 30 min preincubation with inhibitor before substrate addition; substrate: [14C]-benzylamine or benzylamine (fluorometric). |
Why This Matters
The 230 nM human VAP-1 IC50 provides a clearly defined potency benchmark that allows researchers to normalize target engagement in human-relevant inflammatory models, unlike uncharacterized benzylamine analogs.
- [1] BindingDB Entry BDBM50427008 (ChEMBL ID: CHEMBL2326864). Affinity Data: IC50 230 nM for human VAP-1. Curated by Astellas Pharma / ChEMBL. View Source
- [2] Kubota R, et al. Comparison of Inhibitor and Substrate Selectivity between Rodent and Human Vascular Adhesion Protein-1. Mediators Inflamm. 2020;2020:3270513. Table 1. View Source
